molecular formula C8H9BrN2O2 B040290 Ethyl 2-amino-5-bromonicotinate CAS No. 433226-06-3

Ethyl 2-amino-5-bromonicotinate

Cat. No.: B040290
CAS No.: 433226-06-3
M. Wt: 245.07 g/mol
InChI Key: QGADVECLXFPSOE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a derivative of nicotinic acid and contains both an amino group and a bromine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The brominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under suitable conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-5-bromonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromonicotinate involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-5-bromonicotinate can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nicotinates in research and industry.

Properties

IUPAC Name

ethyl 2-amino-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADVECLXFPSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594698
Record name Ethyl 2-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433226-06-3
Record name Ethyl 2-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-amino-5-bromonicotinate in the synthesis of Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate?

A1: this compound serves as a crucial intermediate in the synthesis of Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate []. The synthesis involves a two-step reaction:

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